6-(3,4-Dimethoxyphenyl)-1,2,5,6-tetrahydro-1,2,4,5-tetrazine-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE is a complex organic compound characterized by its unique tetrahydro-1,2,4,5-tetraazinyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and subsequent introduction of the hydrosulfide group .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The hydrosulfide group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Wissenschaftliche Forschungsanwendungen
6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Shares the dimethoxyphenyl group but differs in its quinoline structure.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone: Contains the dimethoxyphenyl group but has a different overall structure.
Uniqueness
6-(3,4-DIMETHOXYPHENYL)-1,2,5,6-TETRAHYDRO-1,2,4,5-TETRAAZIN-3-YL HYDROSULFIDE is unique due to its tetrahydro-1,2,4,5-tetraazinyl core, which imparts distinct chemical and biological properties not found in the similar compounds listed above .
Eigenschaften
Molekularformel |
C10H14N4O2S |
---|---|
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
6-(3,4-dimethoxyphenyl)-1,2,4,5-tetrazinane-3-thione |
InChI |
InChI=1S/C10H14N4O2S/c1-15-7-4-3-6(5-8(7)16-2)9-11-13-10(17)14-12-9/h3-5,9,11-12H,1-2H3,(H2,13,14,17) |
InChI-Schlüssel |
IRFZFFXLVMBMTR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2NNC(=S)NN2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.